4-(2,5-Difluorophenyl)-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Difluorophenyl)-2-methylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)-2-methylbutan-1-amine typically involves the use of Grignard reagents. One common method includes the reaction of 2,5-difluorochlorobenzene with magnesium in the presence of anhydrous 2-methyltetrahydrofuran to form the corresponding Grignard reagent. This intermediate is then reacted with a suitable amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated amines.
Scientific Research Applications
4-(2,5-Difluorophenyl)-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 2,5-Difluorophenyl isothiocyanate
- 2,5-Difluorophenylboronic acid
Uniqueness
4-(2,5-Difluorophenyl)-2-methylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8H,2-3,7,14H2,1H3 |
InChI Key |
UTMOROBEIKBUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.